molecular formula C19H21FN2O2 B5748890 (2-FLUOROPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE

(2-FLUOROPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE

Cat. No.: B5748890
M. Wt: 328.4 g/mol
InChI Key: OISAWXYVRVJIGI-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)[4-(3-methoxybenzyl)piperazino]methanone is a chemical compound with the molecular formula C19H21FN2O2 It is characterized by the presence of a fluorophenyl group, a methoxybenzyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)[4-(3-methoxybenzyl)piperazino]methanone typically involves the reaction of 2-fluorobenzoyl chloride with 4-(3-methoxybenzyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)[4-(3-methoxybenzyl)piperazino]methanone can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of (2-Fluorophenyl)[4-(3-hydroxybenzyl)piperazino]methanone.

    Reduction: Formation of (2-Fluorophenyl)[4-(3-methoxybenzyl)piperazino]methanol.

    Substitution: Formation of derivatives with different substituents replacing the fluorine atom.

Scientific Research Applications

(2-Fluorophenyl)[4-(3-methoxybenzyl)piperazino]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)[4-(3-methoxybenzyl)piperazino]methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorophenyl and methoxybenzyl groups contribute to its binding affinity and specificity. The piperazine ring may facilitate the compound’s ability to cross biological membranes and reach its target sites .

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluorophenyl)[4-(3-phenoxybenzyl)piperazino]methanone
  • (2-Chloro-4-fluorophenyl)[4-(3-methoxybenzyl)piperazinyl]methanone
  • (4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone

Uniqueness

(2-Fluorophenyl)[4-(3-methoxybenzyl)piperazino]methanone is unique due to the presence of both a fluorophenyl group and a methoxybenzyl group, which confer specific chemical and biological properties.

Properties

IUPAC Name

(2-fluorophenyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-24-16-6-4-5-15(13-16)14-21-9-11-22(12-10-21)19(23)17-7-2-3-8-18(17)20/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISAWXYVRVJIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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